![molecular formula C8H8O3S B2536399 Ethyl 4-formylthiophene-3-carboxylate CAS No. 67808-74-6](/img/structure/B2536399.png)
Ethyl 4-formylthiophene-3-carboxylate
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Description
Scientific Research Applications
Aryl Alkyl Ketones in One-Pot Gewald Synthesis
Ethyl 4-formylthiophene-3-carboxylate is involved in the synthesis of 2-aminothiophene-3-carboxylates, showcasing its importance in one-pot Gewald reactions with various aryl groups, leading to compounds with moderate to good yields. This demonstrates its significance in the synthesis of complex thiophene derivatives (Tormyshev et al., 2006).
Phase Transfer Catalysis Assisted Thorpe Reaction
this compound is a key component in the eco-friendly phase transfer catalysis technique used for constructing synthetically important 3-aminothiophene-2-carboxylates, underlining its role in environmentally friendly chemical synthesis (Shah, 2011).
Complexation of Disperse Dyes
The compound plays a crucial role in the synthesis of disperse dyes for textile applications, indicating its utility in the textile industry and materials science. These dyes, synthesized from this compound, exhibit good fastness properties on fabrics, although they show poor photostability (Abolude et al., 2021).
Fluorescence Properties
this compound derivatives are investigated for their novel fluorescence properties, indicating potential applications in materials science, particularly in the development of new fluorescent materials and sensors (Pusheng, 2009).
properties
IUPAC Name |
ethyl 4-formylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-2-11-8(10)7-5-12-4-6(7)3-9/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWFVGVEYJQBOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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